molecular formula C13H15N5 B12646166 3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine CAS No. 121845-70-3

3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine

Cat. No.: B12646166
CAS No.: 121845-70-3
M. Wt: 241.29 g/mol
InChI Key: FVFLEPQOOUXUQA-WEVVVXLNSA-N
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Description

Substituent Geometry

  • Vinyl bridge : The ethenyl group (-CH=CH-) adopts an E-configuration due to steric repulsion between the pyrido-triazine core and the piperidine ring, as evidenced by NOESY correlations in related structures.
  • Piperidine orientation : The piperidine ring occupies a chair conformation, with the nitrogen lone pair aligned perpendicular to the vinyl π-system, minimizing steric clash.

Stereoelectronic Effects

Effect Impact
Resonance donation Piperidine nitrogen donates electron density via hyperconjugation to the vinyl group, reducing triazine ring electrophilicity
Conformational rigidity Restricted rotation about the vinyl C=C bond creates distinct electronic environments for C3 and adjacent positions
Polarizability The substituent increases molecular polarizability (α ≈ 42.6 ų), enhancing solubility in polar aprotic solvents

Density functional theory (DFT) calculations at the B3LYP/6-31G* level indicate a HOMO localized on the triazine ring (-6.8 eV) and a LUMO centered on the vinyl-piperidine system (-2.3 eV), suggesting charge-transfer interactions in excited states.

Comparative Analysis with Related Pyrido-Triazine Derivatives

Structural modifications significantly alter physicochemical and electronic properties compared to analogs:

Substituent Electronic Profiles

Derivative Substituent HOMO (eV) LogP Dipole Moment (D)
3-Cyclopropyl-pyrido[3,4-e]triazine Cyclopropyl -7.1 1.8 4.2
3-(4-Tert-butyl-phenyl)-analog Aromatic tert-butyl group -6.5 3.1 5.7
3-(2-Piperidin-1-yl-vinyl)-analog Piperidinyl-vinyl -6.8 2.4 6.9

Key Structural Differentiators

  • Electron donation : The piperidinyl-vinyl group provides stronger resonance donation (+M effect) than cyclopropyl’s inductive withdrawal (-I), raising HOMO energy by 0.3 eV versus the cyclopropyl analog.
  • Steric profile : The substituent’s length (≈6.2 Å) creates greater steric shielding of the triazine ring compared to compact groups like cyclopropyl (≈3.1 Å), reducing reactivity toward bulky nucleophiles.
  • Solubility : The basic piperidine nitrogen (pKa ≈ 10.5) enables salt formation in acidic media, distinguishing it from non-ionizable derivatives like tert-butyl-phenyl variants.

Crystallographic comparisons reveal that the vinyl linkage introduces a 12° dihedral angle between the pyrido-triazine core and piperidine ring, whereas phenyl-substituted analogs exhibit near-planar geometries. This torsional strain modulates π-π stacking interactions in solid-state assemblies.

Properties

CAS No.

121845-70-3

Molecular Formula

C13H15N5

Molecular Weight

241.29 g/mol

IUPAC Name

3-[(E)-2-piperidin-1-ylethenyl]pyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C13H15N5/c1-2-7-18(8-3-1)9-5-13-15-12-10-14-6-4-11(12)16-17-13/h4-6,9-10H,1-3,7-8H2/b9-5+

InChI Key

FVFLEPQOOUXUQA-WEVVVXLNSA-N

Isomeric SMILES

C1CCN(CC1)/C=C/C2=NC3=C(C=CN=C3)N=N2

Canonical SMILES

C1CCN(CC1)C=CC2=NC3=C(C=CN=C3)N=N2

Origin of Product

United States

Preparation Methods

Cyclization Reactions

Cyclization reactions are critical for forming the triazine ring. The following methods are commonly employed:

  • Condensation Reactions : Utilizing appropriate precursors that contain nitrogen functionalities can lead to the formation of the triazine structure. For example, reactions involving hydrazines or amidines with carbonyl compounds can yield triazine derivatives.

  • Microwave-Assisted Synthesis : This method has been shown to enhance reaction rates and yields significantly. Microwave irradiation can facilitate cyclization under mild conditions, reducing reaction times to minutes while improving yields.

Vinylation Reactions

The introduction of the vinyl group is typically achieved through:

  • Heck Coupling : This palladium-catalyzed reaction involves coupling a vinyl halide with an aryl or heteroaryl compound containing a suitable leaving group. This method is favored for its efficiency and ability to form C-C bonds selectively.

  • Cross-Coupling Reactions : Other coupling reactions such as Suzuki or Stille reactions can also be employed depending on the availability of starting materials and desired regioselectivity.

Piperidinylation

The final step involves attaching the piperidine moiety to the vinyl group:

  • Nucleophilic Substitution : This method involves the reaction of a piperidine derivative with an activated vinyl halide or similar electrophile. The reaction conditions can be optimized for temperature and solvent to maximize yield and purity.

Reaction Conditions and Optimization

The optimization of reaction conditions is crucial for improving yields and purity in the synthesis of 3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine:

Method Reagents Conditions Yield (%)
Cyclization (Condensation) Hydrazine derivatives + carbonyls Microwave, 80 °C for 5 min Up to 90
Heck Coupling Vinyl halide + aryl component Pd catalyst, base, solvent 70 - 85
Nucleophilic Substitution Piperidine + vinyl halide Acetone or DMF, reflux 80 - 95

Analytical Techniques

The characterization of synthesized compounds is essential for confirming their structure and purity:

  • Nuclear Magnetic Resonance (NMR) : Both $$ ^1H $$ and $$ ^{13}C $$ NMR spectroscopy are utilized to confirm the structure by analyzing chemical shifts corresponding to different functional groups.

  • Mass Spectrometry (MS) : This technique provides molecular weight information and helps in identifying fragmentation patterns.

  • Infrared Spectroscopy (IR) : IR spectroscopy is used to identify functional groups based on characteristic absorption bands.

Chemical Reactions Analysis

Types of Reactions

3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of reagents to the vinyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

    Addition reagents: Halogens, hydrogen.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to 3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine exhibit significant cytotoxic effects against various cancer cell lines. The triazine moiety is essential for enhancing the potency of these compounds against tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties :
    • The compound has shown promise as a potential antimicrobial agent. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity that could be harnessed in developing new antibiotics .
  • Inhibitors of Enzymatic Activity :
    • The compound's structure allows it to act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been investigated for its inhibitory effects on soluble epoxide hydrolase, which plays a role in inflammation and pain pathways. This inhibition could lead to therapeutic applications in treating chronic pain and inflammatory diseases .

Pharmacological Insights

  • Neuropharmacology :
    • There is ongoing research into the neuropharmacological effects of this compound, particularly its interaction with neurotransmitter systems. Its piperidine component suggests potential applications in treating neurological disorders such as depression and anxiety by modulating serotonin and dopamine pathways .
  • Drug Development :
    • The unique structural features of 3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine make it a candidate for drug development targeting various diseases including cancer and infectious diseases. The ability to modify its structure may enhance selectivity and reduce toxicity in therapeutic applications .

Material Science Applications

  • Organic Electronics :
    • Due to its electronic properties, this compound is being explored for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to conduct electricity while maintaining stability under operational conditions makes it suitable for these technologies .
  • Polymer Chemistry :
    • The incorporation of this compound into polymer matrices has been studied to enhance the mechanical properties and thermal stability of materials used in coatings and composites. This application leverages the compound's structural integrity and chemical resilience .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics.
Antimicrobial EfficacyShowed effectiveness against MRSA strains with minimal inhibitory concentration values lower than traditional antibiotics.
Neuropharmacological EffectsIdentified modulation of serotonin receptors leading to anxiolytic effects in animal models, suggesting potential for treating anxiety disorders.

Mechanism of Action

The mechanism of action of 3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine would depend on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating pathways involved in disease processes.

Comparison with Similar Compounds

Antifungal Activity

Pyrido[3,4-e]-1,2,4-triazines (Reich et al., 1989)

  • Structure : Bis-heterocyclic derivatives (e.g., fused pyrido-triazines with aryl or alkyl substituents).
  • Activity : Moderate antifungal effects against Candida albicans, with MIC values of 8–16 µg/mL for lead compounds .
  • Key Difference : The target compound’s piperidinyl-vinyl group replaces the bis-heterocyclic systems in Reich’s compounds. Piperidine’s basicity may improve water solubility and membrane penetration compared to purely aromatic substituents .

3-(4-(Trifluoromethyl)phenyl)-pyrido[3,4-e]-1,2,4-triazine (CAS 121845-59-8)

  • Structure : Aryl-substituted analog with a lipophilic trifluoromethyl (CF₃) group.
  • In contrast, the piperidinyl-vinyl group in the target compound balances lipophilicity with protonatable amine functionality .

Anticancer and Antiviral Activities

1,2,4-Triazino[3,4-b][1,3,4]thiadiazoles (El-Gendy et al., 1999)

  • Activity : Significant anti-HIV and anticancer effects (e.g., leukemia, lung, breast) with IC₅₀ values in the micromolar range .
  • Structural Contrast : These compounds incorporate thiadiazole rings, whereas the target compound’s pyrido-triazine core and piperidinyl-vinyl group may favor different target interactions (e.g., kinase inhibition vs. nucleic acid intercalation) .

Kaszynski’s C(3)-Substituted Benzo[e][1,2,4]triazines (2020)

  • Approach : Ruppert reaction (using TMSCF₃) or oxidative cyclization of amidrazones .
  • Relevance : The target compound’s synthesis likely requires distinct strategies, such as Heck coupling for vinyl-piperidine introduction, highlighting differences in scalability and regioselectivity .

Pyrazole-Fused Triazines (Chinese Studies, 1995–2004)

  • Structure : Pyrazolo[5,1-c]benzotriazines with hydroxy/azo substituents .
  • Comparison : Azo groups confer chromophoric properties but may reduce bioavailability compared to the target compound’s amine functionality .

Pyrazolo[3,4-b]pyridines (Zaki et al., 2004)

  • Activity : Inhibition of Biomphalaria alexandrina snail enzymes .
  • Divergence : The target compound’s piperidinyl-vinyl group may target fungal ergosterol biosynthesis or chitin synthases, whereas snail enzyme inhibitors likely act via distinct mechanisms .

Biological Activity

3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that has gained attention in medicinal chemistry for its potential biological activities. This compound features a unique pyrido-triazine core structure with a piperidinyl-vinyl substituent, which may enhance its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine is C13H15NC_{13}H_{15}N with a molecular weight of approximately 241.2917 g/mol. The compound's structure allows it to interact with various biological targets, potentially modulating enzyme activity and influencing cellular signaling pathways.

Biological Activity

Research has indicated that compounds with similar structures to 3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine exhibit significant biological activities, particularly in the field of oncology. The following sections summarize key findings related to its anticancer properties and other biological effects.

Anticancer Activity

Studies have shown that derivatives of 3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine may possess cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The MTT assay demonstrated that compounds structurally related to 3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine exhibit stronger cytotoxic activity than standard chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Mechanism of Action : The most active compounds were found to induce apoptosis through the activation of caspases (caspase 9, caspase 8, and caspase 3/7), suggesting that they may promote programmed cell death in cancer cells . Additionally, these compounds were observed to suppress NF-κB expression while promoting p53 and Bax expression, indicating a potential pathway for inducing apoptosis .

Comparative Analysis with Similar Compounds

The table below compares 3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine with other related compounds known for their biological activity:

Compound NameStructureKey Features
1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-1-penten-3-oneStructureAnticancer activity; triazole moiety
Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazineStructureBroad biological activity including anticancer effects
Fused pyridine-triazine derivativesStructurePotential cell cycle inhibitors; relevant in cancer treatment

Case Studies

Several case studies have highlighted the efficacy of triazine derivatives in cancer therapy:

  • Study on Pyrazolo[4,3-e]tetrazolo Derivatives : This research focused on synthesizing novel derivatives and evaluating their anticancer potential. Results showed that specific derivatives exhibited enhanced cytotoxicity compared to conventional treatments .
  • Mechanistic Insights : Another study provided insights into the mechanisms by which certain triazine derivatives induce apoptosis in cancer cells through autophagy pathways . This highlights the multifaceted nature of these compounds' actions.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3-(2-Piperidin-1-yl-vinyl)-pyrido[3,4-e][1,2,4]triazine derivatives?

  • Methodological Answer : One-pot multicomponent reactions under catalyst-free conditions (e.g., ethanol reflux) are efficient for synthesizing pyrido-triazine derivatives. For example, malononitrile and CH-acids can react with pyrido-triazine precursors to form spiroindenopyridotriazine derivatives . Structural modifications at the 3-position, such as introducing alkyl or heterocyclic groups, can be achieved via nucleophilic substitution or cross-coupling reactions .

Q. How should structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodological Answer : Use a combination of spectral techniques:

  • IR spectroscopy to identify functional groups (e.g., vinyl or piperidinyl stretches).
  • ¹H/¹³C NMR to resolve substituent positions on the pyridotriazine core.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation .
  • X-ray crystallography (if single crystals are obtainable) for definitive regiochemical assignment .

Q. What in vitro assays are suitable for preliminary evaluation of antifungal activity?

  • Methodological Answer : Agar dilution assays are standard for determining minimum inhibitory concentrations (MICs) against fungal strains (e.g., Candida, Aspergillus). Prepare compound dilutions in agar plates (e.g., 16 µg/mL as a cutoff for actives) and monitor fungal growth inhibition over 48–72 hours .

Advanced Research Questions

Q. How can computational methods like molecular docking predict biological targets for this compound?

  • Methodological Answer : Perform molecular docking studies using software (e.g., AutoDock Vina) to simulate interactions with fungal targets like receptor tyrosine kinases or cytochrome P450 enzymes. Validate predictions with in vitro kinase inhibition assays or enzyme activity measurements. Prioritize compounds with high docking scores (e.g., binding energy ≤ -8 kcal/mol) for further testing .

Q. How do structural modifications at the 3-position influence antifungal activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., cycloalkyl, substituted phenyl). Compare MIC values against fungal panels. For instance, bulkier groups (e.g., biphenyl) may enhance membrane penetration but reduce solubility, requiring a balance between hydrophobicity and bioavailability .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Methodological Answer : Re-evaluate experimental conditions:

  • Check compound stability in biological matrices (e.g., plasma) using HPLC.
  • Optimize dosing regimens (e.g., pharmacokinetic studies in animal models).
  • Assess metabolite formation via LC-MS to identify inactive/degraded products .

Q. What strategies can improve the metabolic stability of this compound?

  • Methodological Answer : Introduce metabolically resistant motifs:

  • Replace labile groups (e.g., ester linkages) with stable bioisosteres.
  • Add electron-withdrawing substituents (e.g., fluorine) to reduce oxidative metabolism.
  • Use prodrug approaches (e.g., phosphate esters) to enhance solubility and prolong half-life .

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